molecular formula C21H16ClN5O2S2 B11287342 N-{3-[(3-Chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}-N-(2,5-dimethylphenyl)amine

N-{3-[(3-Chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}-N-(2,5-dimethylphenyl)amine

Cat. No.: B11287342
M. Wt: 470.0 g/mol
InChI Key: KRYVKLITIYQYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(3-Chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}-N-(2,5-dimethylphenyl)amine is a complex organic compound that features a unique structure combining a thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine core with sulfonyl and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-Chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}-N-(2,5-dimethylphenyl)amine typically involves multi-step organic reactions. The key steps include:

    Formation of the thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the amine group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-Chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}-N-(2,5-dimethylphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{3-[(3-Chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}-N-(2,5-dimethylphenyl)amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-{3-[(3-Chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}-N-(2,5-dimethylphenyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(3-Chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}-N-(2,5-dimethylphenyl)amine stands out due to its complex structure, combining multiple functional groups and a heterocyclic core. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H16ClN5O2S2

Molecular Weight

470.0 g/mol

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-(2,5-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C21H16ClN5O2S2/c1-12-6-7-13(2)16(10-12)23-19-18-17(8-9-30-18)27-20(24-19)21(25-26-27)31(28,29)15-5-3-4-14(22)11-15/h3-11H,1-2H3,(H,23,24)

InChI Key

KRYVKLITIYQYRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.